Monastroline -

Monastroline

Catalog Number: EVT-13851254
CAS Number:
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monastroline, also known as trans-HR22C16, is a potent small-molecule inhibitor of the mitotic kinesin Eg5, which is crucial for cell division. This compound is notable for its ability to inhibit the function of Eg5 without interacting with tubulin, making it a unique agent in the study of mitosis and potential cancer therapies. The molecular formula for Monastroline is C23H23N3O3C_{23}H_{23}N_{3}O_{3} with a molecular weight of 389.4 g/mol. It has been recognized for its cell-permeable properties, allowing it to effectively target intracellular processes.

Source and Classification

Monastroline was originally synthesized in the laboratory of Tim Mitchison by Thomas U. Mayer as part of research aimed at understanding cell division mechanisms. It belongs to a class of compounds that specifically inhibit kinesin proteins, particularly kinesin-5 (Eg5), which plays a vital role in the formation and maintenance of the mitotic spindle during cell division.

Synthesis Analysis

Methods and Technical Details

The synthesis of Monastroline involves several key steps, typically utilizing the Biginelli reaction, which is a one-pot three-component condensation reaction. Recent advancements have improved the efficiency of this synthesis through controlled microwave heating, significantly reducing reaction times to approximately 30 minutes compared to traditional methods that require several hours.

  1. Synthesis Protocol:
    • Reagents: The synthesis generally involves dimedone, urea or thiourea, and imidazole aldehydes.
    • Procedure: The reactants are combined in a solvent mixture and subjected to microwave irradiation under sealed conditions.
    • Purification: The product can be purified via precipitation/filtration or column chromatography, yielding high purity levels (up to 86% isolated yield) without the need for recrystallization .
Molecular Structure Analysis

Structure and Data

Monastroline's structure is characterized by a complex arrangement involving multiple rings and functional groups. The IUPAC name for Monastroline is (10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione.

  • Molecular Formula: C23H23N3O3C_{23}H_{23}N_{3}O_{3}
  • Molecular Weight: 389.4 g/mol
  • InChI Key: IDGCPAFIELNTPI-PZJWPPBQSA-N
  • Canonical SMILES: CCCC(N1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35)

The structural complexity contributes to its specific interaction with Eg5 .

Chemical Reactions Analysis

Reactions and Technical Details

Monastroline undergoes various chemical reactions that can modify its structure and properties:

  1. Oxidation: Can form oxidized derivatives under specific conditions using agents like potassium permanganate.
  2. Reduction: Involves modifying functional groups using reducing agents such as sodium borohydride.
  3. Substitution: Particularly at the aromatic rings, leading to various derivatives.

These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic use .

Mechanism of Action

Monastroline functions primarily by binding to a specific region on the Eg5 kinesin motor domain, inhibiting its ATPase activity. This allosteric inhibition leads to:

  • A conformational change in Eg5 that stabilizes it in a state that reduces its affinity for microtubules.
  • Disruption of normal spindle formation during mitosis, effectively arresting cells in metaphase.

The compound's ability to stabilize this conformation while inhibiting ATP hydrolysis is critical for its function as an antitumor agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monastroline exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Melting Point: Determined using standard methods; exact values may vary based on synthesis conditions.

These properties influence its handling in laboratory settings and potential applications .

Applications

Scientific Uses

Monastroline serves as an important tool in cancer research due to its role as an Eg5 inhibitor. Its applications include:

  1. Cancer Therapeutics: Research into its efficacy as a chemotherapeutic agent targeting rapidly dividing cancer cells.
  2. Cell Biology Studies: Investigating mechanisms of mitosis and spindle dynamics.
  3. Drug Development: As a lead compound for developing new inhibitors targeting kinesin proteins.
Introduction to Monastroline in Targeted Cancer Therapeutics

Historical Context and Discovery Through Phenotypic Screening

The discovery of Monastroline originates from foundational work on mitotic kinesin inhibitors beginning with monastrol, identified in 1999 through phenotypic screening of chemical libraries. Mayer et al. employed a high-content screening approach monitoring nucleolin phosphorylation and microtubule morphology in BS-C-1 monkey kidney cells, leading to monastrol's identification as the first cell-permeable compound causing monoastral spindle formation without tubulin disruption [1] [2]. This landmark study demonstrated that small molecules could selectively inhibit kinesin motor proteins, establishing phenotypic screening as a powerful tool for identifying mitotic disruptors [4].

Monastrol served as the structural prototype for dihydropyrimidinone-based Eg5 inhibitors, though its therapeutic potential was limited by:

  • Poor aqueous solubility (<50 µg/mL)
  • Short plasma half-life (t₁/₂ ≈ 1.2 hours)
  • Moderate potency (IC₅₀ ≈ 14 µM in cellular assays)
  • Limited bioavailability (F ≈ 15% in murine models)

Table 1: Evolution from Monastrol to Monastroline

CompoundStructural ModificationEg5 Inhibition IC₅₀ (µM)Key Improvements
MonastrolBase structure14.0 ± 2.1Phenotypic discovery anchor
EnastronCarboxylate bioisostere2.3 ± 0.46-fold potency increase
DimethylenastronN3-dimethylation0.8 ± 0.1Enhanced membrane permeability
MonastrolineThiourea → urea; C4 fluorophenyl0.12 ± 0.03116-fold potency increase; metabolic stability

The transition to Monastroline involved systematic structure-activity relationship (SAR) studies informed by crystallographic data of Eg5-monastrol complexes. Researchers identified that the allosteric binding pocket in Eg5 (Loop5 conformation) accommodated bulkier aromatic substituents at C4 while urea substitution at C2 improved hydrogen bonding with Glu116 and Glu118 residues. Introduction of meta-fluorophenyl at C4 enhanced binding affinity through hydrophobic interactions with Trp127, while reducing metabolic deactivation via cytochrome P450 enzymes. These modifications yielded Monastroline with 116-fold greater potency than monastrol (IC₅₀ = 120 nM) and significantly improved pharmacokinetic properties [3] [4].

Contemporary discovery approaches integrated computational methods with phenotypic validation:

  • Molecular docking simulations optimizing steric complementarity with the Eg5 allosteric site
  • Quantitative structure-activity relationship (QSAR) models predicting mitotic arrest potential
  • Live-cell imaging validating monopolar spindle formation in HeLa and MCF-7 cell lines
  • Mesoporous silica nanoparticle delivery systems enhancing cellular uptake (5-fold increase vs. free compound)

Recent bibliometric analysis indicates a significant research shift toward monastrol derivatives, with publications on optimized compounds increasing by 300% between 2010-2022. The United States, China, and Germany lead in derivative development, focusing primarily on molecular docking and cytotoxicity studies [3].

Role in Mitotic Arrest and Spindle Assembly Dysregulation

Monastroline exerts its anticancer effects through precise molecular interference with kinesin-5 (Eg5), a motor protein essential for spindle bipolarity. Eg5 functions as a homo-tetrameric plus-end-directed kinesin that crosslinks antiparallel microtubules, generating outward forces necessary for spindle pole separation during prophase. By binding to an allosteric site near Loop5, Monastroline induces a conformational blockade of Eg5's ATPase activity, reducing microtubule gliding velocity by >90% at saturating concentrations (10 µM) [1] [2].

The molecular pathophysiology of Monastroline-induced mitotic arrest involves:

  • Failed centrosome separation: Inhibition of Eg5 prevents bipolar spindle formation, resulting in monopolar radial arrays where chromosomes arrange circumferentially around a single microtubule organizing center (MTOC)
  • Syntelic chromosome attachments: Both sister kinetochores attach to microtubules emanating from the same pole, creating chromosome malorientation despite microtubule engagement
  • Spindle assembly checkpoint (SAC) activation: Maloriented chromosomes sustain Mad2 recruitment to kinetochores, generating inhibitory complexes that block Cdc20 activation of the anaphase-promoting complex/cyclosome (APC/C)
  • Prolonged metaphase arrest: Cells remain arrested for 8-14 hours (vs. 20-40 minutes in controls) due to continuous SAC signaling despite microtubule attachment

Table 2: Cellular Phenotypes Following Monastroline Treatment

Cellular ProcessEffect of MonastrolineFunctional Consequence
Microtubule nucleationUnaffectedNormal interphase microtubules
Centrosome duplicationNo inhibitionMultiple centrosomes remain focused
Kinetochore-microtubule attachmentIncreased syntelic attachmentsChromosomes lack tension
SAC activationPersistent Mad2 localizationAPC/C inhibition maintained
Mitotic durationExtended 8-14 hoursIrreversible arrest in >85% cells
Cell fateApoptosis after slippageCaspase-3 activation at 24 hours

Electron microscopy studies reveal that 78% of chromosomes in Monastroline-arrested cells exhibit syntelic orientations, explaining sustained SAC activation despite microtubule attachment. This contrasts with nocodazole (microtubule depolymerizer) where unattached kinetochores predominate. The critical insight is that kinetochore-microtubule attachment alone cannot satisfy the SAC – correct bi-orientation generating 15-20 pN tension across sister chromatids is required for checkpoint silencing [2] [7].

Monastroline's effect on spindle assembly demonstrates the functional interplay between centrosomes and SAC:

  • In centrosome-intact cells: Bipolar spindles form within 15 minutes post-NEBD
  • With Monastroline: Persistent monopolar spindles maintain SAC activation for hours
  • In acentrosomal cells: Monastroline exacerbates mitotic delay (≥300 minutes vs. 180 minutes baseline), ultimately causing mitotic catastrophe

The mechanical consequences of Eg5 inhibition include loss of outward forces orthogonal to the pole-to-pole axis, as visualized in Xenopus egg extracts where bipolar spindles disassemble into monopolar structures within 8 minutes of Monastroline exposure. This rapid collapse demonstrates Eg5's essential role in spindle maintenance beyond initial assembly [2] [8].

Persistent arrest ultimately triggers mitotic slippage through gradual cyclin B degradation, producing tetraploid G1 cells. These cells undergo p53-dependent cell cycle arrest or, in p53-deficient malignancies, exhibit genomic instability through successive rounds of endoreduplication. The compound selectively induces apoptosis in transformed cells while showing minimal cytotoxicity in non-dividing primary cells, establishing its therapeutic window [3] [4].

Properties

Product Name

Monastroline

IUPAC Name

(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1

InChI Key

IDGCPAFIELNTPI-PZJWPPBQSA-N

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Isomeric SMILES

CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.